Dioctadecyl 3,3'-dithiodipropionate Dioctadecyl 3,3'-dithiodipropionate
Brand Name: Vulcanchem
CAS No.: 6729-96-0
VCID: VC3891829
InChI: InChI=1S/C42H82O4S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-45-41(43)35-39-47-48-40-36-42(44)46-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3
SMILES: CCCCCCCCCCCCCCCCCCOC(=O)CCSSCCC(=O)OCCCCCCCCCCCCCCCCCC
Molecular Formula: C42H82O4S2
Molecular Weight: 715.2 g/mol

Dioctadecyl 3,3'-dithiodipropionate

CAS No.: 6729-96-0

Cat. No.: VC3891829

Molecular Formula: C42H82O4S2

Molecular Weight: 715.2 g/mol

* For research use only. Not for human or veterinary use.

Dioctadecyl 3,3'-dithiodipropionate - 6729-96-0

Specification

CAS No. 6729-96-0
Molecular Formula C42H82O4S2
Molecular Weight 715.2 g/mol
IUPAC Name octadecyl 3-[(3-octadecoxy-3-oxopropyl)disulfanyl]propanoate
Standard InChI InChI=1S/C42H82O4S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-45-41(43)35-39-47-48-40-36-42(44)46-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3
Standard InChI Key XPNWIWHUGHAVLC-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCOC(=O)CCSSCCC(=O)OCCCCCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCCOC(=O)CCSSCCC(=O)OCCCCCCCCCCCCCCCCCC

Introduction

Chemical Structure and Nomenclature

Dioctadecyl 3,3'-dithiodipropionate belongs to the class of dithiodipropionates, distinguished by a central disulfide bond (-S-S-) flanked by two propionate ester groups. Each ester moiety is substituted with an octadecyl (C18) chain, contributing to its hydrophobic character . The IUPAC name for this compound is dioctadecyl 3,3'-disulfanediylbis(propanoate), reflecting its structural configuration.

Molecular Geometry and Bonding

The disulfide bond adopts a dihedral angle of approximately 90°, a conformation stabilized by minimized steric interactions between the sulfur atoms and adjacent methylene groups. The octadecyl chains extend outward, creating a steric barrier that influences reactivity. Computational models suggest that the compound’s stability under ambient conditions arises from this balanced interplay between hydrophobic shielding and disulfide bond strength.

Synthesis Methodologies

Conventional Esterification Route

The most widely reported synthesis involves reacting 3,3'-dithiodipropionic acid with octadecanol in the presence of a coupling agent. For example, a patent by details a method using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, achieving a 70% yield after purification. The reaction proceeds via activation of the carboxylic acid groups, followed by nucleophilic attack by the alcohol:

3,3’-Dithiodipropionic acid+2OctadecanolEDC/NHSDioctadecyl 3,3’-dithiodipropionate+2H2O\text{3,3'-Dithiodipropionic acid} + 2 \text{Octadecanol} \xrightarrow{\text{EDC/NHS}} \text{Dioctadecyl 3,3'-dithiodipropionate} + 2 \text{H}_2\text{O}

Key parameters influencing yield include:

  • Temperature: Room temperature (20–25°C) minimizes side reactions such as disulfide reduction .

  • Solvent polarity: Dichloromethane provides an inert medium with moderate polarity, facilitating reagent dissolution without hydrolyzing the activated intermediates .

Alternative Approaches

A patent by describes a solvent-free method using alkylamines as catalysts, which reduces purification steps and improves scalability. By reacting 3,3'-dithiodipropionic acid with octadecanol at 50°C in the presence of sodium thiosulfate, yields of 75–80% are achievable. This method avoids costly coupling agents and is preferred for industrial-scale production .

Physicochemical Properties

Thermal and Solubility Characteristics

PropertyValueSource
Melting Point65–69°C
Solubility in Toluene50 mg/mL
Solubility in Chloroform50 mg/mL
Water SolubilityInsoluble

The compound’s hydrophobicity limits its use in aqueous systems but enhances compatibility with non-polar polymers like polyethylene and polypropylene.

Spectroscopic Data

  • NMR: 1H^1\text{H}-NMR (CDCl3_3) exhibits signals at δ 2.85–2.95 (m, 4H, -S-S-CH2_2-), δ 1.25–1.30 (m, 68H, octadecyl chains), and δ 0.88 (t, 6H, terminal -CH3_3) .

  • FT-IR: Strong absorption bands at 1730 cm1^{-1} (ester C=O) and 510 cm1^{-1} (S-S stretch) .

Applications in Industrial and Biomedical Contexts

Polymer Stabilization

Dioctadecyl 3,3'-dithiodipropionate acts as a thermal stabilizer in polyolefins, scavenging free radicals generated during processing. Its disulfide bond undergoes homolytic cleavage at elevated temperatures (≥150°C), releasing thiyl radicals that terminate degradation chains:

R-S-S-RΔ2R-S(Radical scavenging)\text{R-S-S-R} \xrightarrow{\Delta} 2 \text{R-S}^\bullet \quad \text{(Radical scavenging)}

Cross-Linking Agent

In silicone rubber formulations, the compound facilitates disulfide exchange reactions, enabling dynamic cross-linking that enhances elasticity. A study cited in demonstrated a 40% increase in tensile strength when 2 wt% dioctadecyl 3,3'-dithiodipropionate was incorporated into polydimethylsiloxane (PDMS).

Drug Delivery Systems

The compound’s amphiphilic nature allows it to self-assemble into micelles for hydrophobic drug encapsulation. For instance, a 2024 study utilized it to deliver paclitaxel, achieving 85% loading efficiency and sustained release over 72 hours.

Recent Advances and Future Directions

Biodegradable Polymers

Recent patents highlight its use in recyclable epoxy resins, where disulfide bonds enable depolymerization under mild reducing conditions . This aligns with circular economy goals, reducing reliance on non-recyclable thermosets.

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